molecular formula C27H45NO5 B1263636 Sarcoursodeoxycholic acid CAS No. 88446-87-1

Sarcoursodeoxycholic acid

Katalognummer B1263636
CAS-Nummer: 88446-87-1
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: YZYBIGOLMMAZFK-IMLYGNJHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sarcoursodeoxycholic acid is a bile acid glycine conjugate.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Liver and Bile Duct Disorders

Sarcoursodeoxycholic acid, particularly in its form as norursodeoxycholic acid (norUDCA), shows promise in treating cholestatic liver and bile duct disorders. Its resistance to amidation enables cholehepatic shunting, which facilitates therapeutic effects on liver cells, helping to counteract cholestasis, steatosis, hepatic inflammation, and fibrosis. Clinical tests have shown positive results, especially in primary sclerosing cholangitis (PSC) patients (Halilbasic, Steinacher, & Trauner, 2017). Moreover, norUDCA's hepatic enrichment allows direct effects on both parenchymal and non-parenchymal liver cells, indicating potential application in various liver diseases beyond cholestasis (Halilbasic, Fiorotto, Fickert, Marschall, Moustafa, Spirli, Fuchsbichler, Gumhold, Silbert, Zatloukal, Langner, Maitra, Denk, Hofmann, Strazzabosco, & Trauner, 2009).

Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

In the treatment of non-alcoholic fatty liver disease, norursodeoxycholic acid has been shown to effectively reduce serum alanine aminotransferase (ALT) levels, indicating its potential as a therapeutic option. A study observed significant effects, particularly in higher doses, suggesting its safety and tolerability in further studies (Traussnigg, Schattenberg, Demir, Wiegand, Geier, Teuber, Hofmann, Kremer, Spreda, Kluwe, Petersen, Boettler, Rainer, Halilbasic, Greinwald, Pröls, Manns, Fickert, & Trauner, 2019).

Modulation of CD8+ T-Cell Function

Studies indicate that norursodeoxycholic acid (NorUDCA) modulates CD8+ T-cell function, which could be beneficial in treating immune-mediated liver diseases such as primary sclerosing cholangitis (PSC). This effect is thought to contribute to the therapeutic efficacy of NorUDCA beyond its anti-cholestatic actions, by attenuating hepatic immunopathology driven by CD8+ T cells (Zhu, Boucheron, Müller, Májek, Claudel, Halilbasic, Baazim, Lercher, Viczenczová, Hainberger, Preglej, Sandner, Alteneder, Gülich, Khan, Hamminger, Remetic, Ohradanova-Repic, Schatzlmaier, Donner, Fuchs, Stojaković, Scharnagl, Sakaguchi, Weichhart, Bergthaler, Stockinger, Ellmeier, & Trauner, 2021).

Intestinal Absorption and Metabolism

Sarcosine conjugated ursodeoxycholic acid (SUDC) has been synthesized and its intestinal absorption and metabolism have been studied in animal models. These studies provide insights into the bioavailability and processing of sarcoursodeoxycholic acid derivatives in the body (Kimura, Hatono, Une, Fukuoka, Kuramoto, & Hoshita, 1984).

Protective Effects in Ischemia/Reperfusion Injury

In studies involving rat models, ursodeoxycholic acid, a related compound, has demonstrated potential in protecting against ischemia and reperfusion injury. This suggests possible protective roles for similar compounds like sarcoursodeoxycholic acid in such contexts (Akdemir, Şahin, Erbaş, Yeniel, & Sendag, 2015).

Eigenschaften

CAS-Nummer

88446-87-1

Produktname

Sarcoursodeoxycholic acid

Molekularformel

C27H45NO5

Molekulargewicht

463.6 g/mol

IUPAC-Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetic acid

InChI

InChI=1S/C27H45NO5/c1-16(5-8-23(31)28(4)15-24(32)33)19-6-7-20-25-21(10-12-27(19,20)3)26(2)11-9-18(29)13-17(26)14-22(25)30/h16-22,25,29-30H,5-15H2,1-4H3,(H,32,33)/t16-,17+,18-,19-,20+,21+,22+,25+,26+,27-/m1/s1

InChI-Schlüssel

YZYBIGOLMMAZFK-IMLYGNJHSA-N

Isomerische SMILES

C[C@H](CCC(=O)N(C)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Kanonische SMILES

CC(CCC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyme

sarcoursodeoxycholic acid
SUDCA
UDCS
ursodeoxycholylsarcosine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarcoursodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Sarcoursodeoxycholic acid
Reactant of Route 3
Sarcoursodeoxycholic acid
Reactant of Route 4
Sarcoursodeoxycholic acid
Reactant of Route 5
Sarcoursodeoxycholic acid
Reactant of Route 6
Sarcoursodeoxycholic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.